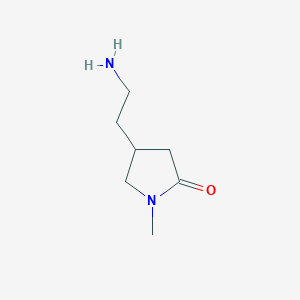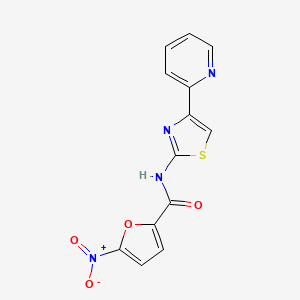
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacology
Stereochemistry of Phenylpiracetam and its Methyl Derivative : Research on phenylpiracetam and its methyl derivative, focusing on the design, synthesis, and biological activity exploration, demonstrates the importance of stereochemistry in enhancing the pharmacological profile of pyrrolidin-2-one derivatives. The studies underline the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the critical role of stereochemistry in developing effective central nervous system agents (Veinberg et al., 2015).
Chemical and Physicochemical Studies
The Spin Label Amino Acid TOAC : The review of TOAC, a spin label probe incorporated in peptides, underscores its utility in analyzing peptide backbone dynamics and secondary structure. The application of TOAC in EPR spectroscopy and other techniques such as X-ray crystallography and NMR illustrates its value in studying peptide-protein and peptide-nucleic acid interactions, suggesting a growing role for this unnatural amino acid in future research (Schreier et al., 2012).
Biochemical Applications
Polypyrrole-Based Conducting Polymers : The review on polypyrrole (PPy) and its biomedical applications highlights its potential as a tissue/cell support substrate. Due to its electronic properties and compatibility with biological macromolecules, PPy-based conducting polymers are explored for their role in biosensors and as a new generation of biomaterials (Ateh et al., 2006).
Toxicology and Environmental Science
Toxicity of Aminoxyl Radicals : A critical evaluation of the toxicity of aminoxyl radicals provides insights into their low toxicity and non-mutagenic nature, contributing to the understanding of their safety profile in various applications. This evaluation includes in vitro assessments and discussions on their implications for human health and environmental impact (Sosnovsky, 1992).
Agricultural and Industrial Applications
Protein-Derived Amino Acids as Feedstock : The review discusses the potential of amino acids derived from agricultural byproducts as feedstock for bio-based chemical production. It emphasizes the importance of finding cost-effective methods for amino acid isolation to support the sustainable production of chemicals like N-methylpyrrolidone (Lammens et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound “4-(2-Aminoethyl)-1-methylpyrrolidin-2-one” is also known as Dopamine . Dopamine is a major neurotransmitter in the brain and plays several key roles in various cellular processes . It primarily targets the Dopamine D4 receptor and Carbonic anhydrase 2 .
Mode of Action
Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .
Pharmacokinetics
It is known that dopamine is metabolized in the liver into at least 11 products, all of which are pharmacologically inactive .
Result of Action
Dopamine plays a crucial role in regulating movement, motivation, reward, learning, and memory, and endocrine regulation .
Action Environment
The action of Dopamine can be influenced by various environmental factors. For instance, the presence of calcium ions contributes to its stability . Additionally, conditions such as pH and temperature can affect the activity of Dopamine .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLUFHNGXNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)
![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)


![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)


![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)


![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)